molecular formula C22H16ClNO4 B2476527 Fmoc-2-amino-6-chlorobenzoic acid CAS No. 914348-17-7

Fmoc-2-amino-6-chlorobenzoic acid

Cat. No. B2476527
CAS RN: 914348-17-7
M. Wt: 393.82
InChI Key: VMMSGOVBWSEHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2-amino-6-chlorobenzoic acid is a chemical compound that has demonstrated remarkable potential in the field of scientific experiments. It is a modified amino acid used in proteomics research . The molecular formula is C22H16ClNO4, and the molecular weight is 393.82 . It is an important organic intermediate and can be used in agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

Fmoc-2-amino-6-chlorobenzoic acid is synthesized using various methods. One method involves the reaction of the tricyclohexyltin hydroxide with the 2-amino-6-chlorobenzoic acid . Another method involves the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols in aqueous media under mild and catalyst-free conditions .


Molecular Structure Analysis

The molecular structure of Fmoc-2-amino-6-chlorobenzoic acid is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group. This group is known for its inherent hydrophobicity and aromaticity, which can promote the association of building blocks .


Chemical Reactions Analysis

Fmoc-2-amino-6-chlorobenzoic acid is involved in various chemical reactions. It is used as a protecting group for amines in peptide synthesis . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .


Physical And Chemical Properties Analysis

Fmoc-2-amino-6-chlorobenzoic acid is a white to light yellow crystal powder . Its physical state is powder, and its color ranges from white to off-white .

Scientific Research Applications

Self-Assembly and Functional Applications

Fmoc-modified amino acids, including Fmoc-2-amino-6-chlorobenzoic acid, are known for their self-assembly features. The hydrophobicity and aromaticity of the Fmoc moiety enhance the association of building blocks. These characteristics are leveraged in applications like cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).

Chromatographic Analysis

Fmoc-modified amino acids are used in high-performance liquid chromatography (HPLC) for amino acid analysis. Improved HPLC methods with Fmoc derivatives offer high throughput and baseline resolution for common Fmoc-amino acids (Ou et al., 1996). This application is crucial for protein identification and quality control in biological samples.

Solid Phase Peptide Synthesis

Fmoc amino acids are integral in solid phase peptide synthesis (SPPS). Advances in SPPS using Fmoc amino acids include the development of various solid supports, linkages, and protection strategies. This has enabled syntheses of biologically active peptides and small proteins (Fields & Noble, 2009).

Anchoring to Solid Supports

The anchoring of Fmoc-amino acids to solid supports is a critical step in peptide synthesis. Methods have been developed to improve this process, such as esterification to 4-alkoxybenzyl alcohol polystyrene, minimizing side reactions like racemization (Sieber, 1987).

Amino Acid Derivatization

Fmoc derivatives are used for derivatizing amino acids. This technique is significant for the determination of secondary amino acids in various samples, enhancing the sensitivity and specificity of detection (Einarsson, 1985).

Biomedical Applications

In the biomedical field, Fmoc-functionalized amino acids are used to create supramolecular hydrogels. These materials have biocompatible and biodegradable properties, useful for antimicrobial applications (Croitoriu et al., 2021).

Mechanism of Action

Target of Action

Fmoc-2-amino-6-chlorobenzoic acid is primarily used in the field of proteomics research . The compound doesn’t have a specific biological target, but it plays a crucial role in peptide synthesis as a protecting group for amines .

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in the chemical synthesis of peptides . It allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s use as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is widespread .

Result of Action

The primary result of the action of Fmoc-2-amino-6-chlorobenzoic acid is the protection of the amine group during peptide synthesis, allowing for the formation of peptide bonds without unwanted side reactions . After the peptide bond formation, the Fmoc group can be selectively removed, allowing for the sequential addition of amino acids to synthesize the desired peptide .

Action Environment

The action of Fmoc-2-amino-6-chlorobenzoic acid can be influenced by various environmental factors. For instance, the efficiency of the Fmoc protection and deprotection can be affected by the pH of the reaction environment, the temperature, and the presence of other reactive groups . It is also important to note that the compound should be stored at room temperature .

Safety and Hazards

Fmoc-2-amino-6-chlorobenzoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

2-chloro-6-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4/c23-18-10-5-11-19(20(18)21(25)26)24-22(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17H,12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMSGOVBWSEHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C(=CC=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-2-amino-6-chlorobenzoic acid

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